molecular formula C20H30N2O6 B112514 (S)-7-(((Benzyloxy)carbonyl)amino)-3-((tert-butoxycarbonyl)amino)heptanoic acid CAS No. 346694-77-7

(S)-7-(((Benzyloxy)carbonyl)amino)-3-((tert-butoxycarbonyl)amino)heptanoic acid

Cat. No. B112514
M. Wt: 394.5 g/mol
InChI Key: MAHOLRAVFZCBFL-INIZCTEOSA-N
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Description

This compound is a type of amino acid derivative, which contains a benzyloxy carbonyl group and a tert-butoxycarbonyl (Boc) group. The Boc group is often used in organic synthesis to protect amines from unwanted reactions .


Molecular Structure Analysis

The molecular formula of this compound is C17H24N2O6, and its molecular weight is 352.38226 . It contains a seven-carbon chain with two amino groups, one of which is protected by a benzyloxy carbonyl group and the other by a Boc group .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the protecting groups. The Boc group can be removed under acidic conditions, and the benzyloxy carbonyl group can be removed under hydrogenation conditions .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . Other physical and chemical properties such as melting point, boiling point, and solubility would depend on the specific conditions and require experimental data for accurate determination.

Scientific Research Applications

Synthesis and Derivative Formation

  • Synthesis of Amino Acid Derivatives : This compound serves as a precursor in synthesizing various non-proteinogenic amino acids and their derivatives. For instance, its use in the synthesis of (S)-(+)-2-Amino-6-(aminooxy)hexanoic acid and its derivatives has been documented (Adamczyk & Reddy, 2001).
  • Production of Unsaturated β-Amino Acid Derivatives : This compound is involved in the asymmetric synthesis of unsaturated β-amino acid derivatives, showcasing its utility in creating complex molecular structures (Davies, Fenwick, & Ichihara, 1997).
  • Efficient Synthesis of Benzyl Amino-Iodoalkanoates : Research has explored its role in the efficient synthesis of benzyl amino-iodoalkanoates, indicating its importance in halogenation reactions (Koseki, Yamada, & Usuki, 2011).

Peptide Research and Modifications

  • Peptide Alkylation : It is used in the alkylation of peptides containing specific residues, contributing to the field of peptide synthesis and modification (Matt & Seebach, 1998).

Structural and Conformational Studies

  • Crystal Structure Analysis : The compound's derivatives have been studied for their crystal structure, providing insights into peptide conformation and molecular interactions (Jankowska et al., 2002).

Catalysis and Chemical Transformations

  • Use in Catalytic Processes : This compound has been used as a catalyst in the N-tert-butoxycarbonylation of amines, demonstrating its utility in chemical transformations (Heydari et al., 2007).

Enantioselective Synthesis

  • Asymmetric Synthesis : It is involved in the asymmetric synthesis of beta-amino acid pharmacophores, highlighting its significance in producing enantiomerically pure compounds (Kubryk & Hansen, 2006).

Safety And Hazards

The safety data sheet (SDS) for this compound indicates that it may be harmful if swallowed and may cause skin and eye irritation. It may also cause respiratory irritation .

properties

IUPAC Name

(3S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-7-(phenylmethoxycarbonylamino)heptanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30N2O6/c1-20(2,3)28-19(26)22-16(13-17(23)24)11-7-8-12-21-18(25)27-14-15-9-5-4-6-10-15/h4-6,9-10,16H,7-8,11-14H2,1-3H3,(H,21,25)(H,22,26)(H,23,24)/t16-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAHOLRAVFZCBFL-INIZCTEOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CCCCNC(=O)OCC1=CC=CC=C1)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CCCCNC(=O)OCC1=CC=CC=C1)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-7-(((Benzyloxy)carbonyl)amino)-3-((tert-butoxycarbonyl)amino)heptanoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(S)-7-(((Benzyloxy)carbonyl)amino)-3-((tert-butoxycarbonyl)amino)heptanoic acid
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(S)-7-(((Benzyloxy)carbonyl)amino)-3-((tert-butoxycarbonyl)amino)heptanoic acid
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(S)-7-(((Benzyloxy)carbonyl)amino)-3-((tert-butoxycarbonyl)amino)heptanoic acid
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(S)-7-(((Benzyloxy)carbonyl)amino)-3-((tert-butoxycarbonyl)amino)heptanoic acid
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(S)-7-(((Benzyloxy)carbonyl)amino)-3-((tert-butoxycarbonyl)amino)heptanoic acid
Reactant of Route 6
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(S)-7-(((Benzyloxy)carbonyl)amino)-3-((tert-butoxycarbonyl)amino)heptanoic acid

Citations

For This Compound
1
Citations
J Ayre, JM Redmond, G Vitulli… - Journal of Medicinal …, 2022 - ACS Publications
A major limitation of pulmonary delivery is that drugs can exhibit suboptimal pharmacokinetic profiles resulting from rapid elimination from the pulmonary tissue. This can lead to …
Number of citations: 1 pubs.acs.org

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